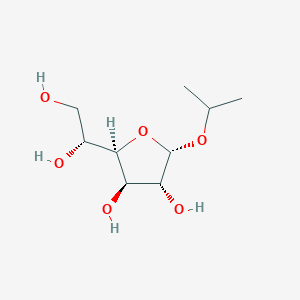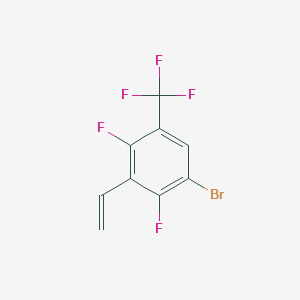![molecular formula C8H7ClF2N2 B12861477 4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 1956383-45-1](/img/structure/B12861477.png)
4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both chlorine and difluoromethyl groups in the pyrrolo[3,2-c]pyridine scaffold enhances its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[3,2-c]pyridine derivatives.
科学的研究の応用
4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of agrochemicals and materials science
作用機序
The mechanism of action of 4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This interaction can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)pyridine: This compound shares the difluoromethyl group but lacks the pyrrolo[3,2-c]pyridine scaffold.
4-Chloro-1-(difluoromethyl)pyrrolo[2,3-c]pyridine: A structural isomer with similar chemical properties but different biological activities.
Uniqueness
4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific combination of chlorine and difluoromethyl groups within the pyrrolo[3,2-c]pyridine scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
1956383-45-1 |
|---|---|
分子式 |
C8H7ClF2N2 |
分子量 |
204.60 g/mol |
IUPAC名 |
4-chloro-1-(difluoromethyl)-2,3-dihydropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7ClF2N2/c9-7-5-2-4-13(8(10)11)6(5)1-3-12-7/h1,3,8H,2,4H2 |
InChIキー |
FKQZOVXNBVTSJQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C(=NC=C2)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


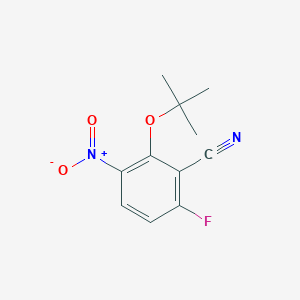

![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12861399.png)
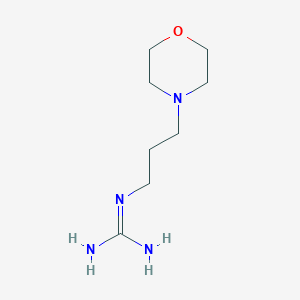
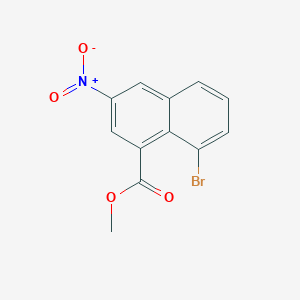
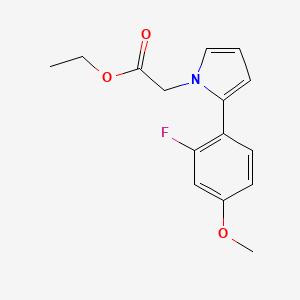
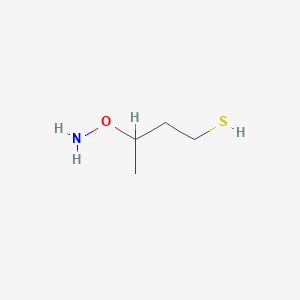
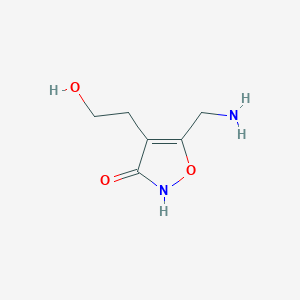
![4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)
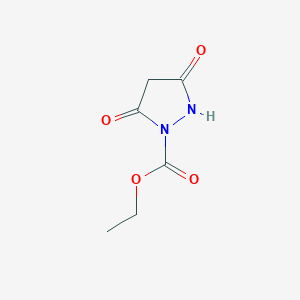

![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
